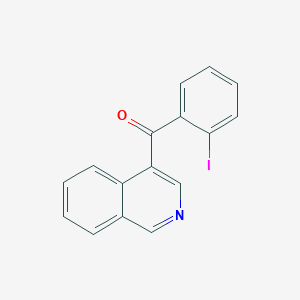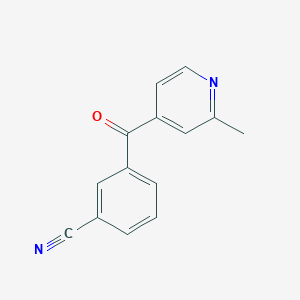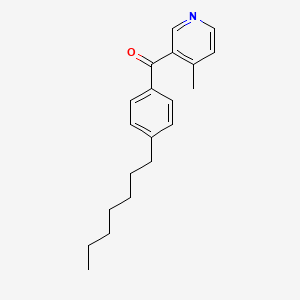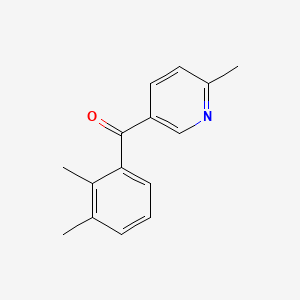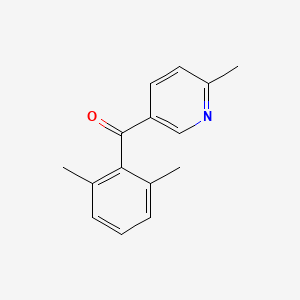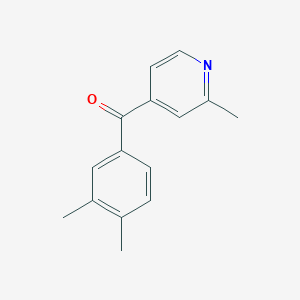
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Descripción general
Descripción
“4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880466-45-5. It has a molecular weight of 272.3 and its IUPAC name is 4-(8-hydroxy [1,7]naphthyridin-6-yl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20). This code provides a detailed description of the molecule’s structure .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of over 300 degrees Celsius. Its linear formula is C15H16N2O3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A six-step synthesis of a related compound, 4-[8-(3-fluorophenyl)[1,7]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, has been described, achieving an overall yield of 27% from 2-cyano-3-methylpyridine and other precursors. This showcases the compound's complex synthesis process (Jiang et al., 2010).
- Synthesis of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters and its isomers from acyclic precursors highlights the versatility of the naphthyridine moiety in chemical synthesis (Blanco et al., 1999).
Spectroscopic and Theoretical Studies
- Spectroscopic studies of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester reveal insights into the solvatochromism, intramolecular hydrogen bonding, and ground state structures of naphthyridine derivatives (Santo et al., 2003).
Biological Activities and Applications
- The synthesis of Schiff bases containing 1,8-naphthyridine moieties has been undertaken, revealing the biological potential of these compounds. Some synthesized compounds exhibited significant antibacterial activity (Vinod et al., 2008).
- Another study describes the discovery and optimization of a PDE4 inhibitor, a derivative of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, for the treatment of Chronic Obstructive Pulmonary Disease (COPD) (Press et al., 2015).
Metal Complexes and Ligand Properties
- The 4-carboxy-1,8-naphthyrid-2-yl moiety serves as a useful ligand in metal complexes, promoting lower energy electronic absorption and providing a tether for anchoring to semiconductor surfaces (Zong et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is the Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
As a PDE4 inhibitor, this compound works by blocking the action of PDE4 . This leads to an increase in cAMP levels, which in turn amplifies the response of cells to hormones like glucagon and adrenaline.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA), leading to a series of downstream effects such as the activation of CREB (cAMP response element-binding protein), a transcription factor that regulates the expression of certain genes .
Pharmacokinetics
It is known that the compound has been optimized forsolubility and pharmacokinetics , suggesting that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the amplification of the cellular response to hormones like glucagon and adrenaline . This can lead to various molecular and cellular effects, depending on the specific cell type and the hormonal context.
Safety and Hazards
Propiedades
IUPAC Name |
4-(8-oxo-7H-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXWHNZDIBYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC3=C(C(=O)N2)N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
